

Comparative Crystallographic Analysis of 3-Acetylpyridin-2(1H)-one Derivatives

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Compound of Interest

Compound Name: 3-acetylpyridin-2(1H)-one

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A detailed guide for researchers, scientists, and drug development professionals on the X-ray crystal structures of **3-acetylpyridin-2(1H)-one** derivatives, offering a comparative analysis of their molecular geometries and crystal packing. This guide provides a comprehensive overview of available crystallographic data, detailed experimental protocols for synthesis and structure determination, and visual representations of experimental workflows.

The pyridin-2(1H)-one scaffold is a prevalent motif in medicinal chemistry, appearing in numerous biologically active compounds. The introduction of an acetyl group at the 3-position creates a versatile building block with interesting electronic and steric properties that can influence intermolecular interactions and, consequently, the solid-state packing of these molecules. Understanding the three-dimensional structure of these derivatives through X-ray crystallography is crucial for rational drug design and the development of new materials.

This guide focuses on a comparative analysis of two derivatives: 3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one and 3-acetyl-6-chloro-1-ethyl-4-phenylquinolin-2(1H)-one, which can be considered as more complex analogs of the core **3-acetylpyridin-2(1H)-one** structure.

Comparative Crystallographic Data

The following tables summarize the key crystallographic data and selected geometric parameters for the two derivatives, allowing for a direct comparison of their unit cell dimensions, space groups, and key intramolecular features.

Table 1: Crystal Data and Structure Refinement for **3-Acetylpyridin-2(1H)-one** Derivatives.

Parameter	3-Acetyl-6-chloro-4-phenylquinolin-2(1H)-one[1]	3-Acetyl-6-chloro-1-ethyl-4-phenylquinolin-2(1H)-one[2]
Chemical Formula	C ₁₇ H ₁₂ ClNO ₂	C ₁₉ H ₁₆ ClNO ₂
Formula Weight	297.73	325.78
Crystal System	Monoclinic	Monoclinic
Space Group	P2 ₁ /c	P2 ₁ /n
a (Å)	10.043(5)	9.6480(8)
b (Å)	18.663(9)	17.5756(11)
c (Å)	15.537(7)	9.9694(7)
α (°)	90	90
β (°)	91.811(5)	103.245(8)
γ (°)	90	90
Volume (Å ³)	2911(2)	1645.5(2)
Z	8	4
Temperature (K)	293	290
Radiation	Mo Kα (λ = 0.71073 Å)	Mo Kα (λ = 0.71073 Å)
R-factor	-	-
Dihedral Angle (Phenyl-Quinoline)	70.5(1)° and 65.5(1)°	-

Note: R-factor and other refinement statistics were not available in the provided search results for both compounds.

Experimental Protocols

Detailed methodologies for the synthesis and crystallographic analysis of the compared compounds are crucial for reproducibility and further research.

Synthesis and Crystallization

3-Acetyl-6-chloro-4-phenylquinolin-2(1H)-one: The synthesis of this compound involves the reaction of N-(4-chlorophenyl)-3-oxobutanamide with an appropriate reagent to form the quinolinone ring. The specific details of the synthesis and crystallization were not available in the provided search results.

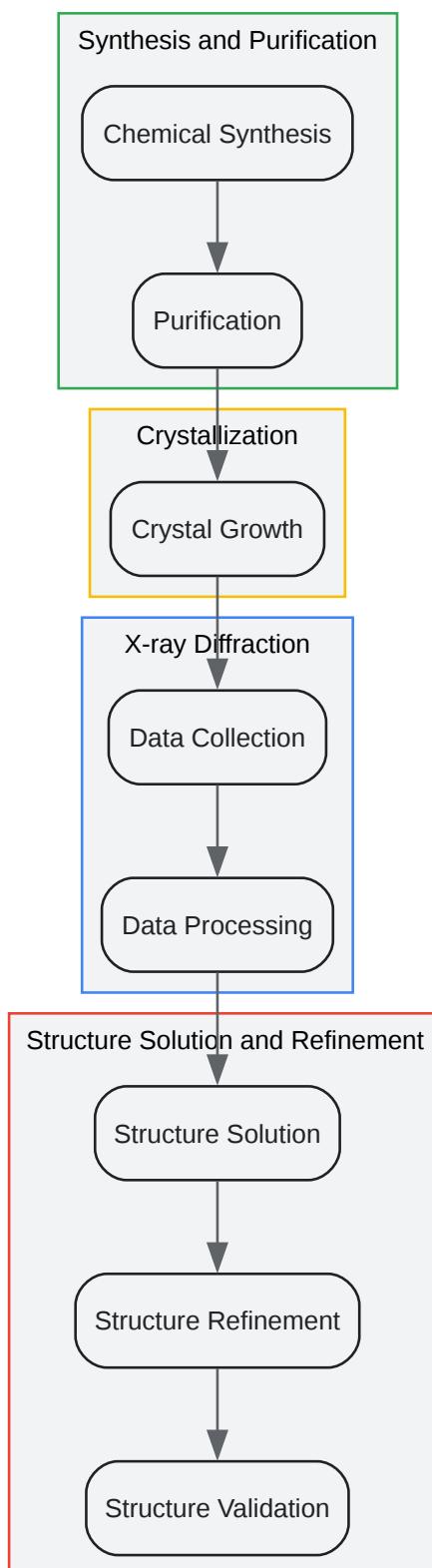
3-Acetyl-6-chloro-1-ethyl-4-phenylquinolin-2(1H)-one: This derivative was synthesized by treating a solution of 3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one in dimethylformamide (DMF) with ethyl bromide and potassium carbonate (K_2CO_3) in DMF. The reaction mixture was stirred at room temperature for 4 hours. The product was precipitated by pouring the reaction contents into crushed ice, followed by filtration and drying. Single crystals suitable for X-ray diffraction were obtained by recrystallization from a mixture of petroleum ether and ethyl acetate.[\[2\]](#)

X-ray Data Collection and Structure Refinement

For both compounds, single-crystal X-ray diffraction data were collected on a diffractometer using graphite-monochromated Mo $K\alpha$ radiation. The structures were solved by direct methods and refined by full-matrix least-squares on F^2 . Non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Experimental Workflow

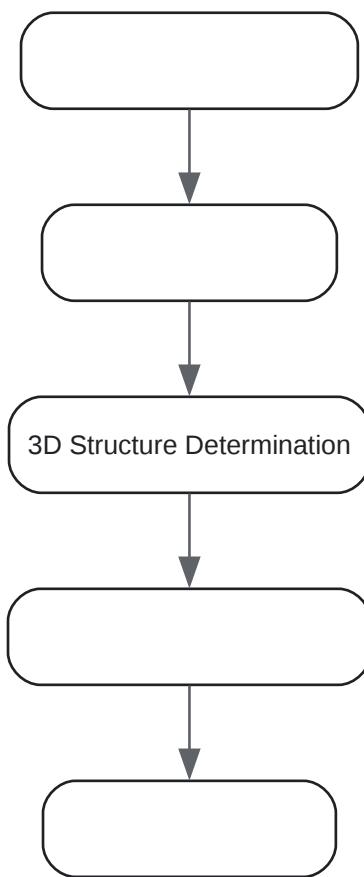
The general workflow for the synthesis and crystallographic analysis of **3-acetylpyridin-2(1H)-one** derivatives is illustrated in the following diagram.

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A flowchart illustrating the general workflow for the synthesis and X-ray crystallographic analysis of small molecules.

Signaling Pathways and Logical Relationships

While there are no specific signaling pathways directly involving these small molecules described in the provided context, the following diagram illustrates a logical relationship in drug discovery where crystallographic data is essential.



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References

- 1. 3-Acetyl-6-chloro-4-phenylquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Acetyl-6-chloro-1-ethyl-4-phenylquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
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